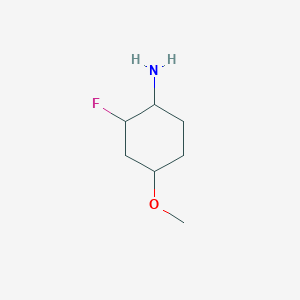

2-Fluoro-4-methoxycyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

2-fluoro-4-methoxycyclohexan-1-amine |

InChI |

InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3 |

InChI Key |

IAGFHNLNIBZIBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(C(C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 4 Methoxycyclohexan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections". ias.ac.inicj-e.org For 2-Fluoro-4-methoxycyclohexan-1-amine, the key challenge lies in the stereocontrolled introduction of the amine, fluorine, and methoxy (B1213986) groups.

A primary disconnection strategy would involve breaking the C-N bond, suggesting a late-stage amination of a corresponding fluorinated methoxy cyclohexanone (B45756) or a related derivative. This ketone precursor would be a key intermediate. Further disconnection of the C-F and C-O bonds would lead to even simpler cyclohexane (B81311) precursors.

Key strategic disconnections can be visualized as follows:

C-N Disconnection: This is a common and effective strategy, leading back to a 2-fluoro-4-methoxycyclohexanone. The amine group can be introduced via methods like reductive amination.

C-F Disconnection: This approach would involve the fluorination of a 4-methoxycyclohexan-1-amine derivative. However, controlling the regioselectivity and stereoselectivity of fluorination at a late stage can be challenging.

C-O (Methoxy) Disconnection: This would entail the methoxylation of a 2-fluoro-cyclohexan-1-amine derivative.

The most logical and convergent approach would likely prioritize the construction of a suitably substituted cyclohexane ring, followed by the stereocontrolled introduction of the three key functional groups.

Stereoselective and Asymmetric Synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine and its Stereoisomers

Achieving the desired stereoisomer of 2-Fluoro-4-methoxycyclohexan-1-amine requires precise control over the spatial arrangement of the substituents. This can be accomplished through both enantioselective and diastereoselective methods.

Enantioselective Approaches to 2-Fluoro-4-methoxycyclohexan-1-amine (e.g., Organocatalysis, Biocatalysis, Chiral Auxiliaries)

Organocatalysis: This field has emerged as a powerful tool for asymmetric synthesis. nih.gov For the target molecule, organocatalysis could be employed in several ways:

Asymmetric Fluorination: Chiral amine catalysts can be used for the enantioselective α-fluorination of cyclic ketones, which could be a key intermediate. nih.govbenthamscience.com This would establish the stereocenter bearing the fluorine atom early in the synthesis.

Asymmetric Michael Additions: Organocatalysts can promote enantioselective Michael additions to construct substituted cyclohexane rings with high stereocontrol. beilstein-journals.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them attractive for pharmaceutical synthesis. nih.govjocpr.comresearchgate.net

Transaminases: These enzymes are particularly useful for the asymmetric synthesis of chiral amines from ketones. acs.org A 2-fluoro-4-methoxycyclohexanone could be converted to the desired amine with high enantioselectivity using a suitable transaminase. acs.orgresearchgate.net

Other Enzymes: Lipases could be used for the kinetic resolution of racemic intermediates, while engineered enzymes could potentially be developed for stereoselective fluorination or methoxylation steps. nih.govunimi.it

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

An achiral cyclohexane precursor could be attached to a chiral auxiliary. Subsequent reactions, such as fluorination or amination, would proceed with high diastereoselectivity controlled by the auxiliary.

Evans oxazolidinones are a well-known class of chiral auxiliaries that could be employed to control the stereochemistry of alkylation or other bond-forming reactions in the construction of the cyclohexane ring. wikipedia.org

| Approach | Key Features | Potential Application in Synthesis |

| Organocatalysis | Metal-free, mild conditions, high enantioselectivity. nih.govbenthamscience.com | Asymmetric α-fluorination of a cyclohexanone intermediate. nih.gov |

| Biocatalysis | High specificity, environmentally friendly, mild conditions. nih.govresearchgate.net | Enantioselective amination of a ketone precursor using transaminases. acs.org |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide stereochemistry. wikipedia.org | Diastereoselective introduction of substituents on the cyclohexane ring. |

Diastereoselective Control in Cyclohexane Ring Construction Bearing Fluoro, Methoxy, and Amino Substituents

Controlling the relative stereochemistry of the three substituents is crucial. The inherent conformational preferences of the cyclohexane ring can be exploited to achieve diastereoselectivity. masterorganicchemistry.com For instance, bulky groups tend to occupy equatorial positions to minimize steric strain.

Synthetic strategies often involve sequential introduction of substituents, where the stereochemistry of the first substituent directs the approach of subsequent reagents. For example, the reduction of a ketone or the opening of an epoxide can be highly diastereoselective depending on the existing stereocenters on the ring. nih.govacs.org Cobalt-catalyzed processes have also shown promise in the diastereodivergent synthesis of multi-substituted cycloalkanes, allowing access to different isomers by tuning the ligand. nih.govresearchgate.net

Regio- and Stereoselective Fluorination Strategies for Cyclohexane Derivatives

The introduction of a fluorine atom with precise control is a key step. Several methods exist for the regio- and stereoselective fluorination of cyclohexane systems. researchgate.netnih.govresearchgate.net

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) can be used to fluorinate enolates or enamines derived from cyclohexanone precursors. princeton.edu The use of chiral catalysts can render this process enantioselective. nih.govbenthamscience.com

Nucleophilic Fluorination: Deoxyfluorination of a corresponding alcohol using reagents like diethylaminosulfur trifluoride (DAST) is a common method. The stereochemical outcome (retention or inversion) depends on the reaction mechanism (SN2 or SNi).

Ring-Opening of Epoxides: The reaction of epoxides with fluoride (B91410) sources can be a highly regio- and stereoselective method for introducing both a fluorine and a hydroxyl group, which can be further functionalized. beilstein-journals.org

| Fluorination Strategy | Reagent Example | Key Characteristics |

| Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSI) | Reacts with enolates/enamines; can be made asymmetric with chiral catalysts. princeton.edu |

| Nucleophilic Fluorination (Deoxyfluorination) | Diethylaminosulfur trifluoride (DAST) | Replaces a hydroxyl group with fluorine; stereochemistry is mechanism-dependent. |

| Epoxide Ring-Opening | Et3N·3HF | Provides access to fluorohydrins with good regio- and stereocontrol. beilstein-journals.org |

Methodologies for Stereocontrolled Amination and Methoxy Group Incorporation

Stereocontrolled Amination:

Reductive Amination: This is a widely used method for converting ketones to amines. The use of chiral catalysts or biocatalysts (transaminases) can provide excellent stereocontrol. acs.orgresearchgate.netresearchgate.net

Nucleophilic Substitution: An amine can be introduced via an SN2 reaction on a cyclohexane ring bearing a suitable leaving group (e.g., a triflate). This process typically proceeds with inversion of stereochemistry.

Palladium-Catalyzed Amination: Modern cross-coupling methods can also be employed for the stereoselective formation of C-N bonds. nih.gov

Methoxy Group Incorporation:

Williamson Ether Synthesis: A classic method involving the reaction of an alkoxide with a methyl halide. This SN2 reaction proceeds with inversion of configuration.

O-Alkylation: A hydroxyl group on the cyclohexane ring can be methylated under various conditions. The stereochemistry of the alcohol precursor dictates the stereochemistry of the methoxy group.

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Sustainability

While a specific, optimized route for 2-Fluoro-4-methoxycyclohexan-1-amine is not established in the literature, a comparative analysis of potential strategies can be made based on general principles.

| Criterion | Route A: Ketone -> Reductive Amination | Route B: Chiral Pool Synthesis | Route C: Asymmetric Catalysis |

| Efficiency (Yield) | Can be high, but may require multiple steps to synthesize the ketone precursor. | Potentially shorter, but depends on the availability of a suitable starting material. | Can be very efficient, with high enantiomeric and diastereomeric excess. nih.gov |

| Atom Economy | Reductive amination is generally atom-economical. The synthesis of the precursor ketone may vary. | Can be high if the chiral pool starting material is structurally similar to the target. | Catalytic routes are inherently more atom-economical than those using stoichiometric chiral auxiliaries. |

| Sustainability | The use of metal hydrides in reduction steps can be a drawback. Biocatalytic amination is a greener alternative. researchgate.net | Depends on the source of the chiral starting material. | Organocatalysis and biocatalysis are generally considered "green" approaches. nih.gov The use of transition metals in other catalytic methods may have environmental implications. |

Theoretical and Computational Chemistry Studies on 2 Fluoro 4 Methoxycyclohexan 1 Amine

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Energetics

No published data exists on the quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Interconversion Barriers

There are no available studies on molecular dynamics simulations performed on this molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Predicted or experimental spectroscopic data for this specific compound are not available in the literature.

Analysis of Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed analysis of the non-covalent interactions within 2-Fluoro-4-methoxycyclohexan-1-amine has not been published.

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Methoxycyclohexan 1 Amine

Nucleophilic and Electrophilic Reactivity Profiles of the Amine Functionality

The primary amine group is the most reactive nucleophilic and basic site in the molecule. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles.

Nucleophilic Reactivity:

The amine functionality is expected to undergo typical nucleophilic reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. The rate of this reaction will be influenced by the steric hindrance around the amine group.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. libretexts.org The stereochemistry of the cyclohexane (B81311) ring will influence the accessibility of the amine for alkylation.

Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) via a carbinolamine intermediate.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the amine can be quantified by its pKa value, which is expected to be in the typical range for a primary amine on a cyclohexane ring. The presence of the electron-withdrawing fluorine atom at the C2 position may slightly decrease the basicity and nucleophilicity of the amine compared to a non-fluorinated analogue due to an inductive effect.

Electrophilic Reactivity:

While the amine is primarily nucleophilic, it can be converted into an electrophilic species. For instance, conversion to a good leaving group, such as a quaternary ammonium salt, can facilitate elimination reactions. libretexts.org Diazotization of the primary amine with nitrous acid would form a highly unstable diazonium salt, which could then undergo various substitution reactions, though this is more common with aromatic amines.

Table 1: Predicted Nucleophilic Reactions of the Amine Functionality

| Reaction Type | Electrophile | Product Type | Reaction Conditions |

| Acylation | Acetyl chloride | N-(2-Fluoro-4-methoxycyclohexyl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Methyl iodide | 2-Fluoro-4-methoxy-N-methylcyclohexan-1-amine | Aprotic solvent |

| Imine Formation | Benzaldehyde | N-(Benzylidene)-2-fluoro-4-methoxycyclohexan-1-amine | Mild acid catalyst, removal of water |

| Michael Addition | Methyl acrylate | Methyl 3-((2-fluoro-4-methoxycyclohexyl)amino)propanoate | Polar solvent |

Reactions Involving the Fluoro and Methoxy (B1213986) Groups: Substitutions and Eliminations

The fluoro and methoxy groups are generally less reactive than the amine group. However, under specific conditions, they can participate in substitution and elimination reactions.

Substitution Reactions:

Fluorine Substitution: The carbon-fluorine bond is very strong, making the fluoro group a poor leaving group in nucleophilic substitution reactions. Forcing conditions, such as the use of very strong nucleophiles or specific activation methods, would be required for its displacement. The stereochemistry of the fluorine atom (axial vs. equatorial) will significantly impact its reactivity in any potential SN2-type reactions. beilstein-journals.org

Methoxy Group Substitution: The methoxy group is also a poor leaving group. It would require protonation by a strong acid to form a good leaving group (methanol), which could then be displaced by a nucleophile in an SN1 or SN2 reaction, depending on the stability of the resulting carbocation and the reaction conditions.

Elimination Reactions:

Dehydrofluorination: Elimination of hydrogen fluoride (B91410) (HF) to form an alkene is a possibility, particularly under strong basic conditions. The regioselectivity of this E2 elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate. libretexts.org The anti-periplanar arrangement of a proton and the fluorine atom is required for an E2 mechanism.

Elimination of Methanol (B129727): Similar to the substitution, the methoxy group can be eliminated as methanol under acidic conditions, typically following a dehydration-like mechanism (E1 or E2) to form a double bond.

Table 2: Potential Substitution and Elimination Reactions

| Reaction Type | Reagents | Potential Product(s) | Key Considerations |

| Nucleophilic Substitution (Fluorine) | Strong nucleophile (e.g., NaSMe) | 2-(Methylthio)-4-methoxycyclohexan-1-amine | Very harsh conditions required |

| Nucleophilic Substitution (Methoxy) | HBr (conc.) | 4-Bromo-2-fluorocyclohexan-1-amine | Requires protonation of the methoxy group |

| E2 Elimination (Dehydrofluorination) | Strong, bulky base (e.g., KOtBu) | 4-Methoxycyclohex-2-en-1-amine | Requires anti-periplanar H and F |

| E1 Elimination (of Methanol) | Strong acid (e.g., H₂SO₄), heat | 6-Fluorocyclohex-3-en-1-amine | Proceeds via a carbocation intermediate |

Cyclohexane Ring Transformations and Functionalization Reactions

The cyclohexane ring itself can undergo transformations that alter its structure or introduce new functional groups.

Oxidation: Oxidation of the cyclohexane ring is possible, though it would likely require harsh conditions that might also affect the amine and methoxy groups. For instance, strong oxidizing agents could potentially open the ring. More selective oxidation might be possible at the carbon bearing the methoxy group if it were first converted to a hydroxyl group.

Ring Opening: Under specific catalytic conditions, it might be possible to cleave the C-C bonds of the cyclohexane ring. However, this is generally a high-energy process.

Neighboring Group Participation: The amine, fluoro, or methoxy groups could act as neighboring groups to influence the rate and stereochemistry of reactions at other positions on the ring. For example, the amine could act as an internal nucleophile to displace a leaving group on an adjacent carbon, forming a bicyclic intermediate.

Stereochemical Implications and Control in Reaction Pathways

The stereochemistry of 2-Fluoro-4-methoxycyclohexan-1-amine is a critical factor in its reactivity. The compound can exist as multiple diastereomers and enantiomers, depending on the relative and absolute configurations of the three stereocenters (C1, C2, and C4).

Conformational Isomers: The cyclohexane ring exists predominantly in a chair conformation. The substituents (amine, fluoro, and methoxy) can be in either axial or equatorial positions. The relative stability of these conformers will influence the ground-state energy and the transition-state energies of reactions.

Stereoselectivity in Reactions:

SN2 Reactions: These reactions proceed with an inversion of configuration. The feasibility of an SN2 reaction at any of the substituted carbons will be highly dependent on the ability of the nucleophile to approach from the backside of the leaving group, which is influenced by the steric hindrance from other substituents.

E2 Eliminations: These reactions require an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. The accessibility of this conformation will determine the rate and regioselectivity of the elimination.

Neighboring Group Participation: The stereochemical relationship between a participating group and the reaction center is crucial. For example, anchimeric assistance often requires an anti-periplanar arrangement.

The specific stereoisomer of 2-Fluoro-4-methoxycyclohexan-1-amine will therefore exhibit a unique reactivity profile. For instance, a diastereomer with an axial fluorine atom might undergo E2 elimination more readily than one with an equatorial fluorine, assuming an adjacent axial proton is available.

Table 3: Stereochemical Considerations in Key Reactions

| Reaction Type | Stereochemical Requirement | Expected Outcome |

| SN2 at C-F | Backside attack | Inversion of configuration at C2 |

| SN2 at C-OMe (activated) | Backside attack | Inversion of configuration at C4 |

| E2 Dehydrofluorination | Anti-periplanar H and F | Formation of a specific alkene isomer |

| Intramolecular Cyclization (e.g., amine attacking an activated C4) | Favorable ring size and stereochemistry | Formation of a bicyclic product |

Derivatization and Analogues of 2 Fluoro 4 Methoxycyclohexan 1 Amine As Chemical Probes and Building Blocks

Synthesis of Amide, Sulfonamide, Carbamate (B1207046), and Other Nitrogen-Functionalized Derivatives

The primary amine of 2-Fluoro-4-methoxycyclohexan-1-amine is a nucleophilic center that readily participates in reactions with various electrophilic reagents. This reactivity is the foundation for creating a library of nitrogen-functionalized derivatives, including amides, sulfonamides, and carbamates. These functional groups are prevalent in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and their general metabolic stability.

Amide Synthesis: Amide bond formation is one of the most fundamental transformations involving amines. nih.gov The reaction of 2-Fluoro-4-methoxycyclohexan-1-amine with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding N-(2-fluoro-4-methoxycyclohexyl)amides. Direct condensation with carboxylic acids typically requires activating agents such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HBTU, HATU) to facilitate the dehydration process under mild conditions. organic-chemistry.org A more direct route involves the reaction with more electrophilic acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). youtube.com

Sulfonamide Synthesis: Sulfonamides are key structural motifs in a multitude of therapeutic agents. ekb.eg The synthesis of N-(2-fluoro-4-methoxycyclohexyl)sulfonamides is typically achieved by reacting the parent amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or aqueous sodium hydroxide. cbijournal.comluxembourg-bio.com This reaction is generally robust and proceeds with high efficiency for a wide range of aliphatic and aromatic sulfonyl chlorides. cbijournal.com The resulting sulfonamide linkage is known for its chemical stability and its geometry, which can act as a bioisostere of an amide bond. nih.gov

Carbamate Synthesis: Carbamates are functional groups that can serve as protecting groups for amines or as integral components of bioactive molecules. researchgate.net Derivatives of 2-Fluoro-4-methoxycyclohexan-1-amine can be prepared through several methods. A common approach is the reaction of the amine with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base. organic-chemistry.org Alternatively, a three-component coupling involving the amine, carbon dioxide, and an alkyl halide can be employed, often catalyzed by a base like cesium carbonate, to form the carbamate under mild conditions. organic-chemistry.org This method avoids the use of highly reactive and toxic phosgene (B1210022) derivatives. google.com

The table below summarizes the general synthetic routes to these key nitrogen-functionalized derivatives.

| Derivative Type | Reagent(s) | Typical Base/Catalyst | General Reaction Conditions |

| Amide | Carboxylic Acid (R-COOH) | EDC, HOBt | Room temperature, aprotic solvent (e.g., DCM, DMF) |

| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | 0 °C to room temperature, aprotic solvent (e.g., DCM) | |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, NaOH (aq) | Room temperature, biphasic or aprotic solvent |

| Carbamate | Chloroformate (R-O-COCl) | Triethylamine | 0 °C to room temperature, aprotic solvent |

| CO₂, Alkyl Halide (R'-X) | Cesium Carbonate | Room temperature to 50 °C, aprotic solvent (e.g., DMF) |

Exploration of Bioisosteric Replacements and Structural Modifications for Research Applications

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound's physicochemical properties—such as size, shape, electronics, and lipophilicity—while retaining or enhancing its desired activity. cambridgemedchemconsulting.com This approach involves substituting one atom or group with another that has similar characteristics. For 2-Fluoro-4-methoxycyclohexan-1-amine, several positions are amenable to such modifications for the development of new chemical probes and research tools. This exploration is purely from a structural and synthetic perspective, excluding any discussion of biological testing.

Modifications at the Fluorine Position (C-2): The fluorine atom significantly influences the molecule's conformation and electronic properties due to the strength and polarity of the C-F bond. Bioisosteric replacements for fluorine could include a hydrogen atom (defluorination) to assess the impact of the electronegative group, or a hydroxyl group (-OH), which can act as a hydrogen bond donor. Replacing fluorine with chlorine (-Cl) would increase the size and lipophilicity of the substituent.

Modifications at the Methoxy (B1213986) Position (C-4): The methoxy group (-OCH₃) is a hydrogen bond acceptor with a defined size and lipophilicity. It can be replaced by a range of other groups to modulate these properties.

Homologues: Simple homologation to ethoxy (-OCH₂CH₃) or larger alkoxy groups would systematically increase lipophilicity.

Polar Groups: Replacement with a hydroxyl group (-OH) via demethylation introduces a hydrogen bond donor/acceptor, significantly increasing polarity.

Fluorinated Analogues: Substituting the methoxy group with a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group can alter metabolic stability and electronic properties without drastically changing the steric profile.

Non-classical Bioisosteres: The oxygen atom could be replaced with sulfur to give a methylthioether (-SCH₃) or with a methylene (B1212753) group (-CH₂OCH₃).

Modifications of the Cyclohexane (B81311) Scaffold: The saturated cyclohexane ring provides a specific three-dimensional arrangement of the substituents. Replacing this core is a more drastic modification but can yield novel scaffolds. Saturated bioisosteres like bicyclo[1.1.1]pentane or cubane (B1203433) could be considered to mimic the spatial vector of the substituents in a more rigid conformation. enamine.net Aromatic rings, such as a phenyl or pyridyl group, could also replace the cyclohexane core, fundamentally changing the compound's geometry from a flexible 3D structure to a rigid, planar one.

The following table outlines potential bioisosteric replacements for different moieties of the parent compound.

| Original Moiety | Potential Bioisostere(s) | Rationale for Modification (Physicochemical) |

| Fluorine (-F) | Hydrogen (-H), Hydroxyl (-OH), Chlorine (-Cl) | Modulate electronegativity, hydrogen bonding potential, and size. |

| Methoxy (-OCH₃) | Ethoxy (-OC₂H₅), Hydroxyl (-OH), Trifluoromethoxy (-OCF₃) | Tune lipophilicity, polarity, and metabolic stability. |

| Amine (-NH₂) | Hydroxyl (-OH), Methyl (-CH₃), Thiol (-SH) | Alter basicity, nucleophilicity, and hydrogen bonding patterns. |

| Cyclohexane Ring | Phenyl, Piperidine, Bicyclo[1.1.1]pentane | Change scaffold rigidity, aromaticity, and overall topology. |

Development of Chiral Auxiliaries and Ligands Derived from 2-Fluoro-4-methoxycyclohexan-1-amine

The presence of multiple stereocenters makes 2-Fluoro-4-methoxycyclohexan-1-amine an attractive candidate for applications in asymmetric synthesis. Chiral amines are foundational components in the design of chiral auxiliaries and ligands, which are crucial for controlling the stereochemical outcome of chemical reactions. sigmaaldrich.comwikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction to produce a single enantiomer or diastereomer of the product. wikipedia.org After the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered. sigmaaldrich.com 2-Fluoro-4-methoxycyclohexan-1-amine can be converted into a range of auxiliaries. For example, by forming an amide with a prochiral α,β-unsaturated carboxylic acid, the chiral cyclohexyl group can sterically hinder one face of the double bond, directing conjugate addition reactions (e.g., Michael additions) to the opposite face. Similarly, condensation with a prochiral ketone or aldehyde would form a chiral imine or enamine, which could then undergo stereoselective alkylation or addition reactions.

Potential Auxiliary Type: Evans-type Oxazolidinone Analogue

Synthetic Approach: Conversion of the amine to an amino alcohol, followed by cyclization with phosgene or a derivative. The resulting oxazolidinone can be N-acylated, and the chiral cyclohexyl moiety would direct subsequent aldol (B89426) or alkylation reactions.

Potential Auxiliary Type: Pseudoephedrine-type Amide

Synthetic Approach: Direct acylation of 2-Fluoro-4-methoxycyclohexan-1-amine with a carboxylic acid. The resulting chiral amide can be deprotonated to form a chiral enolate, which then reacts stereoselectively with electrophiles. wikipedia.org

Chiral Ligands for Asymmetric Catalysis: Chiral ligands coordinate to a metal center to create a chiral catalytic environment, enabling the conversion of prochiral substrates into enantiomerically enriched products. The amine functionality of 2-Fluoro-4-methoxycyclohexan-1-amine is a prime starting point for ligand synthesis.

Schiff Base (Salen-type) Ligands: Condensation of the amine with a salicylaldehyde (B1680747) derivative would produce a chiral imine. Dimerization or further reaction can lead to multidentate ligands capable of coordinating with metals like Mn, Co, or Cr to catalyze reactions such as asymmetric epoxidations or cyclopropanations.

Phosphine (B1218219) Ligands (P,N-type): The amine can be functionalized to incorporate a phosphine group, creating a bidentate P,N-ligand. For instance, reductive amination with diphenylphosphinobenzaldehyde would yield a ligand scaffold that is highly effective in metal-catalyzed asymmetric hydrogenations, hydrosilylations, and cross-coupling reactions. The specific steric and electronic profile imparted by the fluoro- and methoxy-substituted cyclohexane backbone could offer unique selectivity compared to existing ligands.

The development of such auxiliaries and ligands from 2-Fluoro-4-methoxycyclohexan-1-amine would leverage its unique stereochemical and electronic features to potentially create novel and highly effective tools for asymmetric synthesis.

Advanced Applications in Chemical Synthesis and Materials Science Research Perspective

Role of 2-Fluoro-4-methoxycyclohexan-1-amine as a Chiral Building Block in Complex Molecule Synthesis

Chiral fluorinated amines are highly sought-after building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered basicity, increased metabolic stability, and modified binding interactions. nih.gov The rigid cyclohexane (B81311) core of 2-Fluoro-4-methoxycyclohexan-1-amine provides a well-defined three-dimensional structure, making it an attractive scaffold for the synthesis of complex molecular architectures.

Research into related fluorinated cyclohexylamine (B46788) systems has demonstrated their utility as versatile synthons. For instance, various stereoisomers of tetrafluorocyclohexylamines have been synthesized and proposed as building blocks for discovery chemistry programs. nih.gov These syntheses often begin with readily available aromatic compounds and proceed through a series of stereocontrolled reactions to install the fluorine and amine functionalities onto the cyclohexane ring. nih.gov

Following this precedent, 2-Fluoro-4-methoxycyclohexan-1-amine can be envisioned as a valuable intermediate. Its primary amine can be readily derivatized to form amides, imines, or secondary amines, while the fluorine and methoxy (B1213986) groups modulate the molecule's polarity, lipophilicity, and hydrogen bonding capabilities. The stereochemistry of the amine, fluorine, and methoxy groups on the cyclohexane ring would be critical in directing the stereochemical outcome of subsequent reactions, making it a powerful tool for asymmetric synthesis. The development of organocatalytic methods for the enantioselective synthesis of fluorinated compounds, including β-fluoroamines, further underscores the importance of such chiral synthons. nih.govbeilstein-journals.org

Table 1: Potential Synthetic Transformations of 2-Fluoro-4-methoxycyclohexan-1-amine

| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |

|---|---|---|---|

| Acylation | Acid Chloride, Anhydride (B1165640) | Chiral Amides | Pharmaceutical intermediates, chiral ligands |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Chiral Secondary/Tertiary Amines | Biologically active molecules, catalysts |

| Imine Formation | Aldehyde/Ketone | Chiral Imines | Intermediates for nucleophilic addition |

Incorporation into Supramolecular Assemblies or Self-Assembling Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. researchgate.net The functional groups present in 2-Fluoro-4-methoxycyclohexan-1-amine make it a promising candidate for designing molecules that can participate in self-assembly.

Functionalized macrocycles are often used to guide these assemblies, creating specific binding pockets or microenvironments. d-nb.infobeilstein-journals.org While specific research on 2-Fluoro-4-methoxycyclohexan-1-amine in this context is not yet prevalent, its structural motifs are analogous to those found in other self-assembling systems. By derivatizing the amine with larger aromatic or aliphatic groups, researchers could tune the intermolecular interactions to create liquid crystals, gels, or other soft materials with novel properties.

Potential in Catalyst Design and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis. Chiral amines are among the most successful classes of organocatalysts, operating through enamine or iminium ion activation pathways. The development of novel organocatalysts is a vibrant area of research, with a focus on creating catalysts that offer high efficiency and stereoselectivity. rsc.orgnih.gov

2-Fluoro-4-methoxycyclohexan-1-amine, as a chiral primary amine, could serve as a precursor to or a component of new organocatalysts. For example, it could be used to synthesize chiral secondary amines, which are known to catalyze a wide range of transformations. The fluorine and methoxy substituents could play a crucial role in modulating the catalyst's reactivity and selectivity by:

Altering Basicity: The electron-withdrawing fluorine atom can reduce the pKa of the amine, which can be beneficial in certain catalytic cycles.

Steric Influence: The bulky cyclohexane ring and its substituents can create a specific chiral pocket around the catalytic site, enhancing enantioselectivity.

Non-covalent Interactions: The fluorine and methoxy groups could engage in hydrogen bonding or other weak interactions with the substrate, helping to orient it for a stereoselective transformation.

While many existing organocatalysts are derived from natural products like cinchona alkaloids or amino acids like proline, there is a continuous search for new scaffolds that provide unique reactivity. rsc.org The functionalized cyclohexane framework offers a structurally distinct and rigid alternative that could prove advantageous for specific applications.

Exploration in Advanced Materials (e.g., as organic spacers in perovskite solar cells)

Organic-inorganic hybrid perovskites are a class of materials that have shown remarkable performance in photovoltaic applications. The structure of these materials can be tuned by incorporating large organic cations, often referred to as "spacers," which can lead to the formation of two-dimensional (2D) or quasi-2D perovskite structures. These layered structures often exhibit enhanced stability and moisture resistance compared to their 3D counterparts. researchgate.netbohrium.com

The 2-Fluoro-4-methoxycyclohexylammonium cation, derived from 2-Fluoro-4-methoxycyclohexan-1-amine, possesses several features that make it an intriguing candidate for this application:

Bulky Alicyclic Structure: The cyclohexane ring provides the necessary steric bulk to direct the formation of layered perovskite structures.

Fluorination: Fluorinated organic spacers have been shown to be highly effective. The fluorine atom can enhance the hydrophobicity of the organic layer, improving the material's resistance to moisture. Furthermore, the high electronegativity of fluorine can create a dipole moment in the spacer molecule, which may facilitate charge separation and transport within the solar cell. nih.govresearchgate.netacs.org

Polarity: The presence of both fluorine and methoxy groups introduces polarity, which can influence the interaction between the organic spacer and the inorganic lead-halide layers, potentially passivating defects at the interface. researchgate.net

Systematic studies on fluorinated aromatic spacers have demonstrated that fluorination can lead to higher quality films, preferred crystal orientation, and reduced exciton (B1674681) binding energy, all of which contribute to improved device efficiency and stability. nih.govacs.org Exploring alicyclic, functionalized spacers like 2-Fluoro-4-methoxycyclohexylammonium could open new avenues for designing robust and efficient perovskite materials.

Table 2: Summary of Potential Applications and Key Molecular Features

| Application Area | Relevant Functional Groups | Key Role of Compound | Potential Advantage |

|---|---|---|---|

| Complex Molecule Synthesis | Chiral Amine, Fluorine, Cyclohexane Ring | Chiral Building Block | Provides stereocontrol, metabolic stability, and a rigid scaffold. |

| Supramolecular Assemblies | Amine (H-donor), Methoxy/Fluorine (H-acceptors) | Self-Assembling Unit | Directs formation of ordered structures through non-covalent interactions. |

| Organocatalysis | Chiral Primary Amine | Catalyst Precursor | Creates a unique chiral environment; electronic and steric tuning possible. |

Future Research Directions and Unexplored Avenues for 2 Fluoro 4 Methoxycyclohexan 1 Amine

Emerging Synthetic Paradigms and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to access 2-Fluoro-4-methoxycyclohexan-1-amine and its derivatives is a primary area for future research. Current synthetic methods for fluorinated cyclohexanes often rely on harsh reagents and multi-step procedures. nih.gov Future efforts should focus on emerging paradigms that prioritize atom economy, reduce waste, and utilize safer reagents.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more sustainable synthetic pathways. rasayanjournal.co.in For the synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine, this could involve:

Catalytic Fluorination: Exploring late-stage C-H fluorination using selective catalysts could provide a more direct and efficient route, minimizing the need for protecting groups and reducing the number of synthetic steps. dovepress.com

Solvent-Free or Green Solvents: Investigating mechanochemical synthesis or the use of ionic liquids and supercritical fluids as reaction media can significantly reduce the environmental impact associated with volatile organic solvents. rasayanjournal.co.inmdpi.com

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters for fluorination reactions, which are often highly exothermic.

Data Table: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Fluorination | High atom economy, late-stage functionalization | Achieving high regioselectivity and stereoselectivity |

| Mechanochemical Synthesis | Solvent-free, reduced reaction times, high yields mdpi.com | Scalability and substrate scope for complex molecules |

| Flow Chemistry | Enhanced safety and control, easy scalability | Initial setup costs and optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Identifying or engineering suitable enzymes for fluorination |

Future research should aim to develop and optimize these green chemistry approaches to provide practical and sustainable methods for the synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine.

Novel Reactivity Profiles and Mechanistic Discoveries

The interplay of the fluoro, methoxy (B1213986), and amino groups on the cyclohexane (B81311) ring of 2-Fluoro-4-methoxycyclohexan-1-amine is expected to give rise to a rich and complex reactivity profile. A thorough investigation of its chemical behavior is crucial for unlocking its full potential in synthetic chemistry.

Areas for Mechanistic Investigation:

Conformational Analysis: The stereoelectronic effects of the fluorine and methoxy substituents will significantly influence the conformational preferences of the cyclohexane ring. Understanding these preferences is key to predicting and controlling the stereochemical outcome of reactions.

Neighboring Group Participation: The potential for the amine or methoxy group to participate in reactions at the fluorinated carbon center could lead to unexpected rearrangements or cyclization reactions. Detailed mechanistic studies, including kinetic analysis and isotopic labeling, will be necessary to elucidate these pathways. escholarship.org

Pd-Catalyzed Reactions: Mechanistic studies of palladium-catalyzed fluorination reactions of cyclic systems have revealed complex pathways. chemrxiv.org Investigating the behavior of 2-Fluoro-4-methoxycyclohexan-1-amine in similar catalytic cycles could lead to the discovery of new transformations.

Data Table: Potential Reactivity and Mechanistic Questions

| Functional Group Interaction | Potential Reaction Type | Key Mechanistic Question |

| Amine and Fluorine | Intramolecular substitution | Does the amine displace the fluorine to form aziridines? |

| Methoxy and Fluorine | Ring contraction/expansion | Can the methoxy group influence carbocation intermediates? |

| All three groups | Stereoselective transformations | How do the substituents direct the approach of external reagents? |

A deeper understanding of the fundamental reactivity of 2-Fluoro-4-methoxycyclohexan-1-amine will enable its strategic use as a building block in the synthesis of more complex and valuable molecules.

Advanced Computational Modeling Challenges and Predictive Capabilities

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating the discovery process. For 2-Fluoro-4-methoxycyclohexan-1-amine, advanced computational modeling can address several key challenges.

Predictive Modeling Targets:

Conformational Landscapes: Accurately predicting the relative energies of different chair and boat conformations, as well as the rotational barriers of the substituents, is a significant computational challenge. This information is critical for understanding the molecule's behavior in different environments.

NMR and Vibrational Spectra: The prediction of 1H, 13C, and 19F NMR chemical shifts and coupling constants, as well as IR and Raman spectra, can aid in the characterization of synthetic intermediates and final products. nih.govnih.gov

Reaction Mechanisms and Transition States: Density Functional Theory (DFT) and higher-level ab initio methods can be used to model reaction pathways, calculate activation energies, and identify transition state structures. escholarship.org This can provide valuable insights into the feasibility and selectivity of proposed reactions.

Machine Learning Approaches: Machine learning models are emerging as a tool for predicting the reactivity and properties of molecules, including the strength of fluorinating reagents. nih.gov Training such models on datasets of fluorinated compounds could enable rapid screening of potential synthetic routes and applications for 2-Fluoro-4-methoxycyclohexan-1-amine.

Data Table: Computational Methods and Their Applications

| Computational Method | Application for 2-Fluoro-4-methoxycyclohexan-1-amine | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of conformational energies and reaction pathways | Relative stabilities of isomers, reaction barriers |

| Ab initio methods | High-accuracy calculation of electronic properties | Precise prediction of spectroscopic data |

| Molecular Dynamics (MD) | Simulation of behavior in solution or biological systems | Understanding intermolecular interactions and dynamics |

| Machine Learning (ML) | Prediction of reactivity and physicochemical properties | Rapid screening of potential derivatives and reactions |

The development and application of these advanced computational models will be instrumental in guiding the rational design of new materials and bioactive molecules based on the 2-Fluoro-4-methoxycyclohexan-1-amine scaffold.

Integration into Interdisciplinary Research Frameworks (e.g., advanced materials beyond perovskites)

The unique properties imparted by the fluorine and methoxy groups make 2-Fluoro-4-methoxycyclohexan-1-amine an attractive candidate for incorporation into advanced materials. Moving beyond the well-explored area of perovskites, future research should explore its potential in other classes of materials.

Potential Applications in Advanced Materials:

Smart Polymers and Coatings: The pH-responsive nature of the amine group could be exploited in the design of "smart" materials that change their properties in response to environmental stimuli. mdpi.com The fluorine atom could enhance the material's chemical resistance and thermal stability.

Liquid Crystals: The introduction of fluorinated moieties is a known strategy for tuning the properties of liquid crystals. st-andrews.ac.uk The specific stereochemistry of 2-Fluoro-4-methoxycyclohexan-1-amine could lead to the development of new liquid crystalline phases with unique optical and electronic properties.

Biomaterials: The biocompatibility and metabolic stability of fluorinated compounds suggest that derivatives of 2-Fluoro-4-methoxycyclohexan-1-amine could be used in the development of new biomaterials for applications such as drug delivery and tissue engineering. researchgate.net

Data Table: Potential Interdisciplinary Applications

| Research Field | Potential Role of 2-Fluoro-4-methoxycyclohexan-1-amine | Desired Property Enhancement |

| Materials Science | Monomer for novel polymers | Increased thermal stability, chemical resistance, unique dielectric properties |

| Supramolecular Chemistry | Building block for self-assembling systems | Control over intermolecular interactions through hydrogen and halogen bonding |

| Medicinal Chemistry | Scaffold for new drug candidates | Improved metabolic stability, binding affinity, and bioavailability nih.govresearchgate.netmdpi.com |

The exploration of 2-Fluoro-4-methoxycyclohexan-1-amine within these interdisciplinary frameworks has the potential to yield novel materials and technologies with significant societal impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.